Aqabamycin G

Descripción general

Descripción

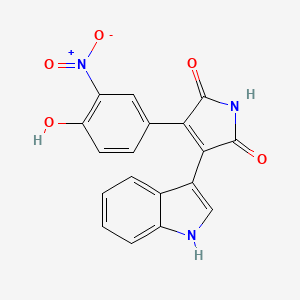

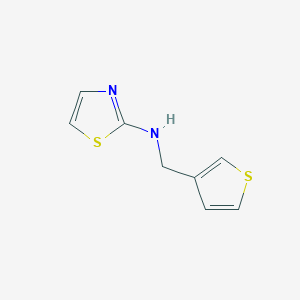

Aqabamycin G is one of the seven novel maleimide derivatives named Aqabamycins A-G . It was isolated from a marine Vibrio species found in the Red Sea . The Aqabamycins, except Aqabamycin A, bear a nitro group . They are secondary metabolites with antibacterial and cytotoxic activities .

Synthesis Analysis

The first total synthesis of the marine alkaloid Aqabamycin G has been disclosed . The synthetic sequence involved the stepwise addition to maleimide of an indole motif and a substituted diazo-benzenoid unit derived from acetaminophen . An alternative strategy using a protected phenol is also reported .Molecular Structure Analysis

The structures of Aqabamycins A-G were elucidated based on 1D and 2D NMR, MS spectra and by comparison with synthetic material . Aqabamycin G is an exception with 18 carbon atoms due to an indole residue .Physical And Chemical Properties Analysis

All Aqabamycins are yellow with UV absorptions in the range of 360–400nm . More specific physical and chemical properties of Aqabamycin G are not available in the current literature.Aplicaciones Científicas De Investigación

Total Synthesis and Chemical Structure

- A breakthrough in the chemical synthesis of Aqabamycin G was achieved, opening up possibilities for laboratory-scale production and further structural modifications of this marine alkaloid. The synthesis involved a stepwise process combining maleimide with an indole motif and a diazo-benzenoid unit, marking a significant advancement in the understanding and manipulation of its chemical structure (Vargas, Kaufman, & Larghi, 2022).

Structural Elucidation and Derivatives

- Research on Aqabamycin G also involved the structural elucidation of its complex makeup and its derivatives, expanding the understanding of its molecular framework. The studies identified aqabamycin A and several other nitro-substituted maleimide derivatives, contributing valuable knowledge about their chemical structures and potential biological activities (Yao, Zereini, Fotso, Anke, & Laatsch, 2010).

Taxonomy and Metabolite Production

- A comprehensive study on a Vibrio species isolated from the Red Sea revealed its prolific production of secondary metabolites, including Aqabamycin G. The research highlighted the taxonomy of the producing organism and the diverse range of metabolites, shedding light on the biosynthetic capabilities and potential applications of marine microorganisms (Al-Zereini, Yao, Laatsch, & Anke, 2010).

Propiedades

IUPAC Name |

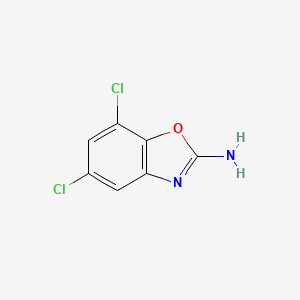

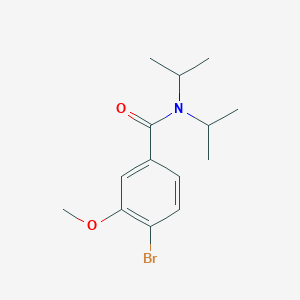

3-(4-hydroxy-3-nitrophenyl)-4-(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O5/c22-14-6-5-9(7-13(14)21(25)26)15-16(18(24)20-17(15)23)11-8-19-12-4-2-1-3-10(11)12/h1-8,19,22H,(H,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXYUYXMNIJERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CC(=C(C=C4)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aqabamycin G | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)

![5-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1487496.png)